2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide
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Overview
Description
The compound “2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide” is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a triazolopyridine core, and a cyclopentylacetamide moiety
Mechanism of Action
Target of Action
The compound, also known as 2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide, is a heterocyclic compound . Heterocyclic compounds, particularly those containing a triazole ring, are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different targets, which can lead to changes in the function of these targets . This interaction can result in a variety of biological activities, depending on the specific targets involved .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the ability of heterocyclic compounds, such as those containing a triazole ring, to form hydrogen bonds with different targets can improve their pharmacokinetic, pharmacological, and toxicological properties .
Result of Action
Triazole compounds are known to show a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide and a nitrile oxide.
Construction of the triazolopyridine core: This step may involve the condensation of a pyridine derivative with a triazole precursor under acidic or basic conditions.
Attachment of the chlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the cyclopentylacetamide moiety: This step involves the acylation of a cyclopentylamine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the oxadiazole or triazolopyridine rings.
Reduction: Reduction reactions could target the carbonyl group in the triazolopyridine core.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: As a potential therapeutic agent for treating diseases, particularly those involving its molecular targets.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclohexylacetamide
- 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopropylacetamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. This could make it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c22-14-6-3-5-13(11-14)18-24-20(31-26-18)16-9-4-10-27-19(16)25-28(21(27)30)12-17(29)23-15-7-1-2-8-15/h3-6,9-11,15H,1-2,7-8,12H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPFCOQDPUJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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